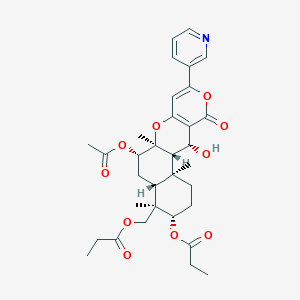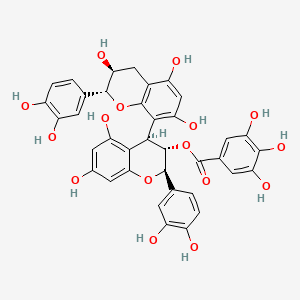
procyanidin B3 3-O-gallate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Procyanidin B3 3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3S)-hydroxy group of procyanidin B3. It has a role as a metabolite. It is a gallate ester, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a gallic acid and a procyanidin B3.
Applications De Recherche Scientifique
Antioxidant and DNA Polymerase Inhibitory Activity
Procyanidin B3 3-O-gallate has been noted for its significant antioxidant activities. Research indicates that derivatives of procyanidin B3, specifically the 3,3″-di-O-gallate derivative, exhibit strong antioxidant and radical scavenging activity. Additionally, the 3-O-gallate derivative has shown potent inhibitory activity against mammalian DNA polymerase α, suggesting that the presence of a galloyl group at the C-3 position in proanthocyanidin oligomers plays a critical role in biological activity. However, the antioxidant activity of these compounds does not directly correlate with DNA polymerase inhibitory activity, highlighting the specificity of their bioactive properties (Saito et al., 2004).
Antitumor Activities
Procyanidin B3 gallate derivatives have been synthesized and tested for their antitumor effects. These derivatives, including the 3-O-gallate, 3"-O-gallate, and 3,3"-di-O-gallate, have demonstrated significant antitumor effects against human prostate PC-3 cell lines, albeit with activities weaker than well-known compounds such as EGCG and prodelphinidin B3 (Suda et al., 2013).
Interaction with Proteins and Saliva
The interaction of procyanidin compounds, including B3 3-O-gallate derivatives, with proteins has been investigated. Research has shown that procyanidin compounds interact differently with various proteins, and factors like the stereochemistry of flavan-3-ols and interflavanoid bond types can influence this interaction. Esterification of a galloyl group to procyanidin compounds can increase their interaction with proteins, a factor crucial for understanding the bioavailability and bioactivity of these compounds (de Freitas & Mateus, 2001).
Neuroprotective Effects
The neuroprotective effects of procyanidins, including B3 3-O-gallate, have been evaluated in relation to their structural characteristics. Studies indicate that the neuroprotective effect of procyanidins is positively correlated with their degree of polymerization, suggesting that specific structural features of these compounds play a pivotal role in their bioactivity. Among the various procyanidins tested, the trimeric form demonstrated superior neuroprotective effects compared to monomers and dimers (Chen et al., 2022).
Propriétés
Nom du produit |
procyanidin B3 3-O-gallate |
|---|---|
Formule moléculaire |
C37H30O16 |
Poids moléculaire |
730.6 g/mol |
Nom IUPAC |
[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C37H30O16/c38-16-9-23(44)29-28(10-16)51-34(14-2-4-19(40)22(43)6-14)36(53-37(50)15-7-25(46)32(49)26(47)8-15)31(29)30-24(45)12-20(41)17-11-27(48)33(52-35(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,27,31,33-34,36,38-49H,11H2/t27-,31-,33+,34+,36-/m0/s1 |
Clé InChI |
BXWABJPTCUDBMM-UDGCLMCYSA-N |
SMILES isomérique |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
SMILES canonique |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



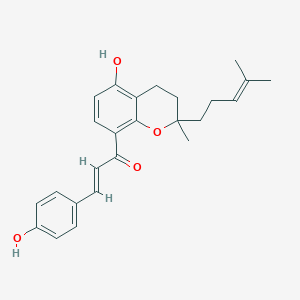
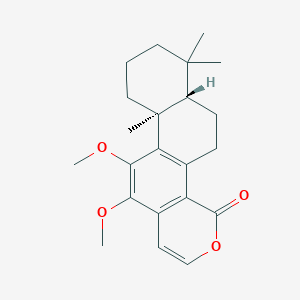
![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B1246642.png)
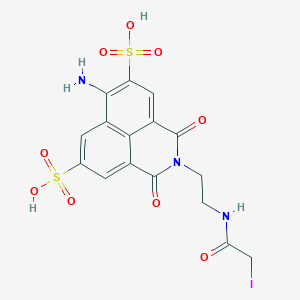

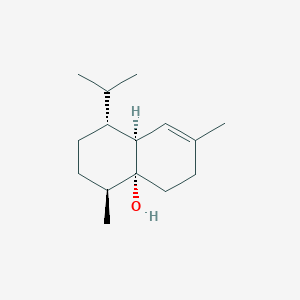

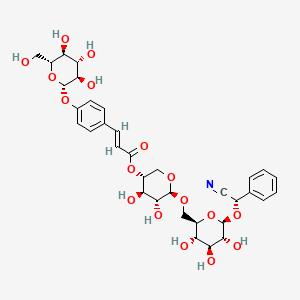

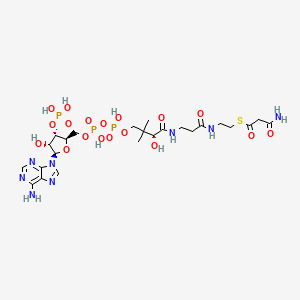
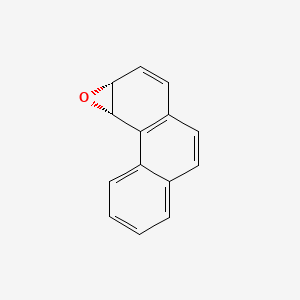
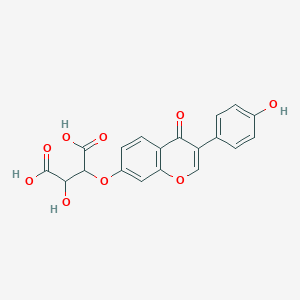
![(1S,3R,4R,6E,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1246660.png)
